8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one

GPCR ligand design SAR physicochemical property optimization

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 95939-10-9) is a spirocyclic small molecule (C₂₀H₂₉N₃O, MW 327.46) belonging to the 1,3,8-triazaspiro[4.5]decan-4-one class. This scaffold has been established as a privileged structure in medicinal chemistry, particularly as a core for high-affinity ligands targeting the ORL1 (nociceptin/opioid receptor-like receptor , bradykinin B1 receptor antagonists , and GlyT1 inhibitors.

Molecular Formula C20H29N3O
Molecular Weight 327.472
CAS No. 95939-10-9
Cat. No. B2880162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one
CAS95939-10-9
Molecular FormulaC20H29N3O
Molecular Weight327.472
Structural Identifiers
SMILESC1CCC(CC1)N2CNC(=O)C23CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C20H29N3O/c24-19-20(23(16-21-19)18-9-5-2-6-10-18)11-13-22(14-12-20)15-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,21,24)
InChIKeyREWBCBYJTJKXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 95939-10-9): A Spirocyclic Triazaspirodecanone Scaffold for GPCR Ligand Discovery


8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 95939-10-9) is a spirocyclic small molecule (C₂₀H₂₉N₃O, MW 327.46) belonging to the 1,3,8-triazaspiro[4.5]decan-4-one class. This scaffold has been established as a privileged structure in medicinal chemistry, particularly as a core for high-affinity ligands targeting the ORL1 (nociceptin/opioid receptor-like 1) receptor [1], bradykinin B1 receptor antagonists [2], and GlyT1 inhibitors [3]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98% .

Why 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one Cannot Be Interchanged with Generic 1,3,8-Triazaspiro[4.5]decan-4-one Analogs


The 1,3,8-triazaspiro[4.5]decan-4-one scaffold exhibits profound pharmacological divergence based on N1 and N8 substitution patterns. The prototypical 1-phenyl-8-substituted series (e.g., Röver et al., 2000) yields potent ORL1 agonists, while N1-cyclohexyl/N8-benzyl substitution—as in this compound—introduces a distinct steric and lipophilic profile that fundamentally alters receptor selectivity. The structurally related 1-benzyl-8-(2-phenylcyclohexyl) analog demonstrates GlyT1 inhibitory activity rather than ORL1 agonism [1], illustrating that even subtle substituent changes redirect target engagement. Simple interchange with in-class compounds such as spiramide (a 5-HT antagonist) [2] or Ro64-6198 (an ORL1 agonist) is therefore scientifically unsound without direct comparative pharmacological data.

Quantitative Differentiation Evidence for 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one vs. Closest Analogs


Structural Divergence at N1: Cyclohexyl vs. Phenyl Substitution Drives cLogP and Steric Bulk Differentiation

The N1-cyclohexyl substitution in the target compound replaces the planar, aromatic phenyl ring found in the vast majority of characterized 1,3,8-triazaspiro[4.5]decan-4-one ligands, including the ORL1 agonist series (Röver et al., 2000) and spiramide. This substitution increases calculated logP by approximately 0.8–1.2 log units and introduces greater conformational flexibility (rotatable bond count increases by 1) compared to the 1-phenyl baseline [1]. Such differences are known to influence membrane permeability and off-target binding profiles in CNS-targeted compound series, although direct comparative biological data for the target compound are not publicly available.

GPCR ligand design SAR physicochemical property optimization

N8-Benzyl Substitution Distinct from Known Pharmacologically Active Triazaspiro Analogs

The N8-benzyl group in the target compound represents a structural feature that is distinct from both the N8-tetrahydronaphthalenyl/acenaphthenyl groups found in potent ORL1 agonists (Röver et al., 2000) and the N8-(4-fluorophenoxy)propyl group of spiramide (5-HT antagonist). A closely related analog, 1-benzyl-8-((1S,2S)-2-phenylcyclohexyl)-1,3,8-triazaspiro[4.5]decan-4-one (CHEMBL383827), which differs by having a benzyl at N1 instead of cyclohexyl and a phenylcyclohexyl at N8 instead of benzyl, shows activity as a GlyT1 inhibitor with reported binding data (Ki/EC₅₀ in BindingDB) [1]. This demonstrates that benzyl-containing N8 substituents can redirect pharmacological activity away from ORL1 agonism toward GlyT1 modulation.

GlyT1 inhibition opioid receptor chemical probe

Commercially Available Purity and Batch-to-Batch Consistency vs. Research-Grade Analogs

The target compound is available from multiple independent vendors with specified purities: 97% (Bidepharm, with NMR/HPLC/GC batch QC reports) , 98% (MolCore, ISO-certified) , and 95% (AKSci) . This multi-vendor availability with documented analytical characterization contrasts with many custom-synthesized triazaspiro analogs (e.g., the Röver series compounds, which required in-house synthesis and are not commercially stocked). For procurement decisions, the existence of batch-specific QC data reduces the burden of in-house re-characterization.

chemical procurement quality control reference standard

Triazaspiro Scaffold Privileged Status for ORL1 and Bradykinin B1 Receptor Engagement

The 1,3,8-triazaspiro[4.5]decan-4-one core has been validated as a privileged scaffold for GPCR ligand discovery. The Röver et al. (2000) series achieved ORL1 receptor binding affinities in the nanomolar range (compound 1p: Ki < 10 nM; compound 1q: Ki in low nanomolar range) with full agonist activity in [³⁵S]GTPγS functional assays [1]. In the bradykinin B1 receptor space, the triazaspiro-containing analog JMV1640 demonstrated an affinity of 24.10 ± 9.48 nM for the human cloned B1 receptor with antagonist activity (pA₂ = 6.1 ± 0.1) [2]. While these data are for structurally distinct analogs, they establish the scaffold's inherent capacity for high-affinity receptor engagement—a property that the target compound's unique substitution pattern may redirect toward novel target profiles.

ORL1 receptor bradykinin B1 antagonist privileged scaffold

Distinct Storage and Handling Profile vs. More Labile Triazaspiro Derivatives

The target compound is reported to be stable at room temperature under dry, sealed storage conditions [1], whereas several functionally characterized triazaspiro analogs (e.g., the Röver series hydrochloride salts and the spiramide free base) require −20°C storage and protection from light . This room-temperature stability simplifies inventory management and reduces cold-chain logistics costs for procurement. The absence of halogen substituents (present in compound 1a: 5,8-dichloro) eliminates potential dehalogenation liabilities during long-term storage.

compound stability storage conditions laboratory handling

Recommended Application Scenarios for 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one Based on Evidence Profile


Starting Scaffold for N1-Cyclohexyl SAR Expansion in GPCR Ligand Discovery Programs

The N1-cyclohexyl substitution differentiates this compound from the extensively studied 1-phenyl triazaspiro series [1]. Medicinal chemistry teams seeking to explore the SAR around saturated N1 substituents can use this compound as a commercially available, pre-characterized starting point for parallel library synthesis, avoiding the need for de novo construction of the spirocyclic core.

Chemical Probe for Investigating GlyT1 vs. ORL1 Selectivity Determinants

The close structural relationship to CHEMBL383827 (a GlyT1 inhibitor) [1], combined with divergence from the ORL1-active Röver series [2], positions this compound as a chemical probe for understanding how N1/N8 substitution patterns govern selectivity between glycine transporters and opioid receptor family members.

Reference Standard for Analytical Method Development in Triazaspiro Compound QC

With documented purity ≥97% and available batch-specific QC data (NMR, HPLC, GC) from vendors such as Bidepharm [1], this compound can serve as a retention time and spectral reference standard for HPLC-MS and NMR method development targeting the 1,3,8-triazaspiro[4.5]decan-4-one chemical class.

Physicochemical Benchmark for CNS Drug-Likeness Optimization Studies

The compound's distinct cLogP profile (predicted ~3.8–4.2) and room-temperature stability [1] make it a suitable benchmark for CNS drug-likeness studies comparing saturated vs. aromatic N1 substituent effects on membrane permeability and metabolic stability within the triazaspiro series [2].

Quote Request

Request a Quote for 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.